N-[4-(acetylamino)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetamidophenol, which is then subjected to various chemical transformations to introduce the chromene moiety and other functional groups. Key steps may include:
Acetylation: Acetylation of 4-nitrophenol to form 4-acetamidophenol.
Cyclization: Formation of the chromene ring through cyclization reactions.
Functional Group Modifications: Introduction of the carboxamide group and other substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride are commonly used to facilitate the reactions under optimized temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various substituted chromenes and amides, which can be further modified for specific applications .
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in chemical formulations
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves several molecular targets and pathways:
Prostaglandin Inhibition: Acts as a reducing cosubstrate on the peroxidase site of prostaglandin H2 synthetase (PGHS), inhibiting prostaglandin synthesis.
Cannabinoid Receptors: Its metabolites may influence cannabinoid receptors, contributing to its analgesic effects.
Serotonergic Pathways: Activation of descending serotonergic pathways, enhancing its central analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen (Paracetamol): Known for its analgesic and antipyretic properties.
Phenacetin: An analgesic and antipyretic compound, structurally similar to acetaminophen.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar therapeutic effects.
Uniqueness
N-(4-ACETAMIDOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique chromene structure, which imparts additional biological activities not seen in simpler compounds like acetaminophen or ibuprofen. Its potential to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-11-8-12(2)19-16(24)10-18(26-17(19)9-11)20(25)22-15-6-4-14(5-7-15)21-13(3)23/h4-10H,1-3H3,(H,21,23)(H,22,25) |
InChI Key |
JBWNBDILPIXORP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
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